molecular formula C21H20N2O3S B2790466 3-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZONITRILE CAS No. 1448078-66-7

3-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZONITRILE

Cat. No.: B2790466
CAS No.: 1448078-66-7
M. Wt: 380.46
InChI Key: XMAPQZBMYBIWSJ-UHFFFAOYSA-N
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Description

3-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile is a synthetic small molecule built on the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry . This scaffold is a fundamental framework in tropane alkaloids and is present in compounds with a wide array of biological activities . The structure of this particular compound incorporates two key moieties: a benzenesulfonyl group and a benzonitrile group, linked via a carbonyl bridge to the nitrogen of the azabicyclic core. The benzenesulfonyl group is a feature found in pharmacologically active compounds, including those designed as antagonists for various neuroreceptors . For instance, compounds featuring the 8-azabicyclo[3.2.1]octane structure have been investigated as antagonists for targets such as the neurokinin-1 (NK1) receptor , the vasopressin V1A receptor , and the serotonin transporter (SERT) . This makes this compound a valuable chemical tool for researchers exploring new ligands for these and other biological targets. Its structure offers a versatile point for further chemical modification and structure-activity relationship (SAR) studies in drug discovery programs, particularly in neuroscience and GPCR-focused research. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c22-14-15-5-4-6-16(11-15)21(24)23-17-9-10-18(23)13-20(12-17)27(25,26)19-7-2-1-3-8-19/h1-8,11,17-18,20H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAPQZBMYBIWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile is a complex organic compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives. These compounds are notable for their diverse biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this specific compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C₁₃H₁₇NO₂S
  • Molecular Weight : 251.35 g/mol
  • CAS Number : 1135190-13-4

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with various biological targets, particularly in the central nervous system (CNS). Compounds in the 8-azabicyclo[3.2.1]octane class are known for their potential as:

  • Antidepressants
  • Analgesics
  • Antipsychotics

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : It may act as a modulator at neurotransmitter receptors, influencing serotonin and dopamine pathways, which are crucial for mood regulation and pain perception.
  • Enzyme Inhibition : Certain derivatives have shown the ability to inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters in the synaptic cleft.
  • Ion Channel Interaction : The compound may affect ion channels, altering neuronal excitability and synaptic transmission.

Case Studies

A number of studies have highlighted the pharmacological potential of compounds similar to this compound:

  • CNS Activity : Research indicates that related azabicyclo compounds exhibit significant CNS activity, with some derivatives demonstrating efficacy in models of depression and anxiety .
  • Antiviral Properties : Some studies have explored the use of azabicyclo compounds in antiviral therapies, particularly targeting hepatitis C virus replication systems .
  • Synthetic Libraries : A library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold was evaluated for biological activity, showing promising results in various assays .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameMolecular WeightBiological ActivityNotable Effects
This compound251.35 g/molCNS modulationAntidepressant-like effects
1-[3-(Benzenesulfonyl)-8-Azabicyclo[3.2.1]octan-8-yl]-2-benzylsulfanylethanone415.57 g/molAntiviralEffective against hepatitis C
1-[3-(Benzenesulfonyl)-8-Azabicyclo[3.2.1]octan-8-yl]-N-[4-(trifluoromethyl)phenyl]-8-carboxamide438.46 g/molAnalgesicPain relief properties

Scientific Research Applications

Medicinal Chemistry

The unique structure of 3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile positions it as a candidate for various applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Potential Anticancer Activity : Research indicates that compounds containing the azabicyclo[3.2.1]octane framework exhibit significant cytotoxic effects against various tumor cell lines, including glioblastoma and hepatocellular carcinoma. The structural characteristics suggest potential interactions with neurotransmitter receptors and enzymes involved in cancer progression.
  • Neurological Disorders : The compound's ability to interact with neurotransmitter systems may lead to applications in treating neurological disorders such as depression or anxiety, where modulation of neurotransmitter activity is crucial.

Synthetic Chemistry

The reactivity of this compound can be explored through various synthetic routes:

  • Nucleophilic Substitution Reactions : The presence of the sulfonamide group allows for nucleophilic substitutions, leading to derivatives with enhanced or altered biological properties.
  • Cyclization Reactions : The bicyclic structure can participate in cyclization reactions or rearrangements under specific conditions, making it a versatile scaffold for further chemical exploration.

Q & A

Q. What are the key structural features and synthesis routes for 3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile?

Answer: The compound features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a benzenesulfonyl group at position 3 and a benzoyl-carbonitrile moiety at position 8. Key synthetic steps include:

  • Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .
  • Carbonylation : Formation of the carbonyl bridge using phosgene or triphosgene derivatives in anhydrous solvents like dichloromethane .
  • Cyano Functionalization : The benzonitrile group is introduced via cyanation of a benzoyl intermediate using CuCN or KCN .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
SulfonylationBenzenesulfonyl chloride, NaH, THF, 0°C65–75
CarbonylationTriphosgene, DCM, rt50–60
CyanationCuCN, DMF, 80°C70–80

Q. What is the known mechanism of action and biological targets of this compound in neuropharmacological studies?

Answer: The compound’s bicyclic amine core and sulfonyl group enable interactions with central nervous system (CNS) receptors, particularly:

  • Serotonin (5-HT) Receptors : The benzenesulfonyl moiety enhances affinity for 5-HT receptors, acting as a modulator .
  • Dopamine Transporters : The azabicyclo[3.2.1]octane structure mimics tropane alkaloids, suggesting potential dopamine reuptake inhibition .
  • Ion Channels : Electrophilic sulfonyl groups may influence voltage-gated ion channels, as seen in related azabicyclo derivatives .

Methodological Insight : Radioligand binding assays (e.g., using [³H]paroxetine for 5-HT receptors) and electrophysiological studies are recommended to validate targets .

Q. How can researchers characterize this compound using advanced analytical techniques?

Answer: Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and substituent positions (e.g., sulfonyl proton signals at δ 7.5–8.0 ppm) .
  • X-ray Crystallography : Resolve stereochemistry of the azabicyclo core and confirm carbonyl bridge geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₁H₁₉N₃O₃S, exact mass 393.115) .
  • HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity for biological assays .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro receptor binding data and in vivo pharmacological effects?

Answer: Discrepancies often arise due to:

  • Metabolic Instability : The nitrile group may undergo hydrolysis in vivo, reducing bioavailability. Use LC-MS/MS to identify metabolites .
  • Blood-Brain Barrier (BBB) Penetration : LogP calculations (predicted ~3.2) suggest moderate BBB penetration, but in vivo microdialysis is needed to confirm CNS exposure .
  • Off-Target Effects : Employ proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to identify unintended targets .

Contradiction Example : In vitro 5-HT affinity may not correlate with behavioral assays if metabolites interfere. Validate using deuterated analogs to track parent compound distribution .

Q. What strategies can optimize the pharmacokinetic profile of this compound for CNS applications?

Answer:

  • Prodrug Design : Replace the nitrile with a hydrolyzable group (e.g., ester) to enhance solubility and CNS delivery .
  • Stereochemical Optimization : Synthesize enantiomers to assess if (1R,5S)-configured analogs improve metabolic stability .
  • Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance aqueous solubility (>0.1 mg/mL required for IV administration) .

Q. Table 2: Pharmacokinetic Parameters

ParameterValue (Parent Compound)Optimized Analog (Example)
Half-life (rat, IV)1.2 h3.8 h (ester prodrug)
BBB Penetration (Kp)0.61.2 (nanoparticle formulation)
Metabolic Stability15% remaining (1 h)65% remaining (1 h)

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Core Modifications : Compare azabicyclo[3.2.1]octane with azabicyclo[3.3.0]octane to assess ring strain effects on receptor binding .
  • Substituent Variations : Replace benzenesulfonyl with heteroaryl sulfonamides (e.g., pyridyl) to evaluate electronic effects on 5-HT affinity .
  • Functional Group Swaps : Substitute nitrile with tetrazole or amide to modulate polarity and metabolic stability .

Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with 5-HT₃ receptor homology models .

Q. How can researchers resolve contradictions in receptor binding assay data across independent studies?

Answer: Contradictions may stem from:

  • Assay Conditions : Variations in buffer pH (e.g., Tris vs. HEPES) or ion concentrations (e.g., Mg²⁺) alter receptor conformation. Standardize protocols using TR-FRET assays .
  • Ligand Purity : Impurities >5% skew IC₅₀ values. Re-test compounds with orthogonal purity methods (e.g., NMR vs. HPLC) .
  • Receptor Subtypes : Screen against recombinant receptor subtypes (e.g., 5-HT₃A vs. 5-HT₃B) to clarify selectivity .

Case Study : A 10-fold difference in 5-HT₃ affinity between studies was traced to residual DMSO in assay buffers, which stabilizes receptor inactive states .

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